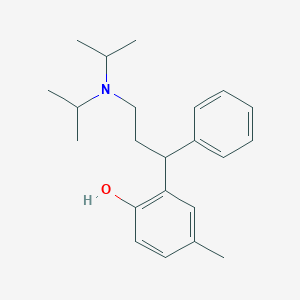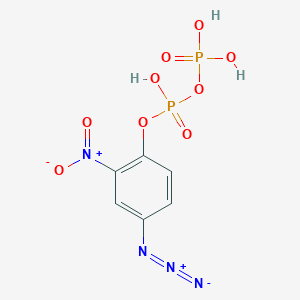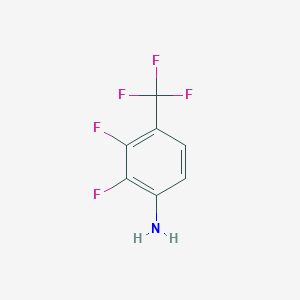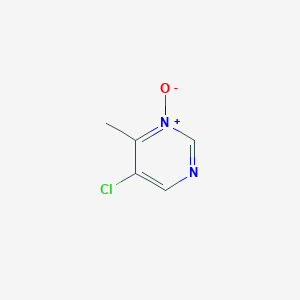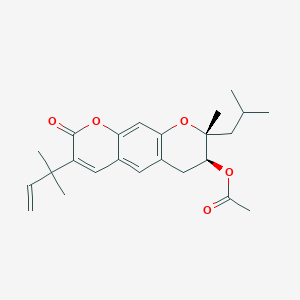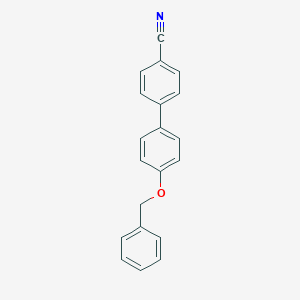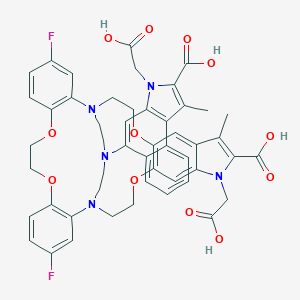
Fcryp-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fcryp-2 is a protein that has been identified as a potential therapeutic target for various diseases. It is a member of the cryptochrome/photolyase family of proteins and is known to play a crucial role in the regulation of circadian rhythms in mammals. Recent research has highlighted the potential of Fcryp-2 as a therapeutic target for a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
Fcryp-2 is known to play a crucial role in the regulation of circadian rhythms by interacting with other proteins involved in the process. It is believed to act as a transcriptional repressor, inhibiting the expression of genes that are involved in the regulation of circadian rhythms. This, in turn, helps to maintain the normal functioning of the body's internal clock.
Efectos Bioquímicos Y Fisiológicos
Fcryp-2 has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can regulate the expression of genes involved in various cellular processes, including DNA repair, apoptosis, and metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using Fcryp-2 as a therapeutic target is its specificity. Unlike many other proteins that are involved in multiple cellular processes, Fcryp-2 is primarily involved in the regulation of circadian rhythms. This makes it an attractive target for drugs that can specifically target this process. However, one of the limitations of using Fcryp-2 as a therapeutic target is the lack of understanding of its precise role in various diseases. Further research is needed to fully elucidate the mechanisms by which Fcryp-2 contributes to the development of these diseases.
Direcciones Futuras
There are several potential future directions for research on Fcryp-2. One of the key areas of focus is the development of drugs that can target Fcryp-2 as a therapeutic target. This will require a better understanding of the precise role of Fcryp-2 in various diseases and the identification of compounds that can selectively target this protein. Another area of focus is the development of biomarkers for diseases that are associated with circadian rhythm disruption. This will require the identification of specific Fcryp-2-related biomarkers that can be used to diagnose and monitor these diseases. Finally, further research is needed to fully elucidate the role of Fcryp-2 in various cellular processes, including DNA repair, apoptosis, and metabolism. This will help to identify new targets for drugs that can be used to treat a wide range of diseases.
Métodos De Síntesis
Fcryp-2 is a protein that is naturally produced in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. The synthesis of Fcryp-2 involves the cloning of the gene that codes for the protein into a suitable expression vector. The vector is then introduced into a host cell, which is then cultured to produce the protein.
Aplicaciones Científicas De Investigación
Fcryp-2 has been the subject of extensive research in recent years, with several studies highlighting its potential as a therapeutic target for various diseases. One of the key areas of research has been the role of Fcryp-2 in the regulation of circadian rhythms. Studies have shown that disruption of circadian rhythms can lead to a range of health problems, including sleep disorders, metabolic disorders, and even cancer.
Propiedades
Número CAS |
113731-92-3 |
|---|---|
Nombre del producto |
Fcryp-2 |
Fórmula molecular |
C50H47F2N5O12 |
Peso molecular |
947.9 g/mol |
Nombre IUPAC |
36-[2-carboxy-3-(carboxymethyl)-1-methylbenzo[e]indol-5-yl]-25-(carboxymethyl)-4,15-difluoro-27-methyl-8,11,21,31-tetraoxa-1,18,25,36-tetrazahexacyclo[16.15.5.02,7.012,17.022,30.024,28]octatriaconta-2(7),3,5,12(17),13,15,22(30),23,26,28-decaene-26-carboxylic acid |
InChI |
InChI=1S/C50H47F2N5O12/c1-28-34-23-42-43(25-36(34)56(26-44(58)59)47(28)49(62)63)67-18-16-55-14-12-53(35-24-39-46(33-6-4-3-5-32(33)35)29(2)48(50(64)65)57(39)27-45(60)61)11-13-54(15-17-66-42)37-21-30(51)7-9-40(37)68-19-20-69-41-10-8-31(52)22-38(41)55/h3-10,21-25H,11-20,26-27H2,1-2H3,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |
Clave InChI |
GHKUZABKBSWOMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
Sinónimos |
2,3-9,8-bis(1-fluoro-3,4-benzo)-14,15-(1-carboxymethyl-2-carboxy-3-methyl-5,6-indolo)-21-(1-carboxymethyl-2-carboxy-3-methyl-8-benz(e)indolyl)-4,7,13,16-tetraoxa-1,10,21-triazabicyclo(8.8.5)-tricosane FCryp-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)
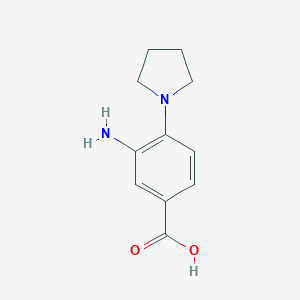
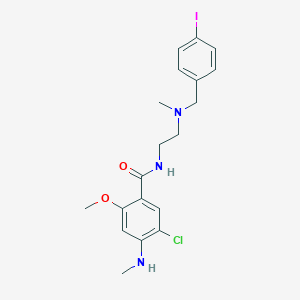
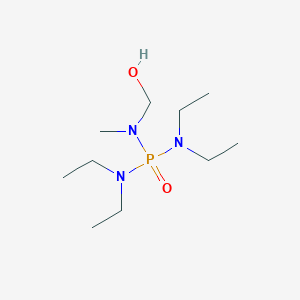

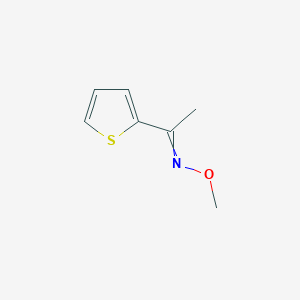
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
